Regioisomeric Specificity: Comparative Target Engagement of the 2,6-Dichloro-3'-Chloro Substitution Pattern vs. Triclocarban
The target compound is annotated in authoritative medical ontology databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, triclocarban—the 4-chloro,3',4'-dichloro regioisomer—is pharmacologically classified as a Gram-positive antibacterial agent targeting enoyl-acyl carrier protein reductase (FabI) with no documented lipoxygenase activity [2]. This fundamental difference in primary target engagement arises solely from the altered chlorine substitution pattern, underscoring that regioisomers with identical molecular formulas are not functionally interchangeable.
| Evidence Dimension | Primary annotated biological target |
|---|---|
| Target Compound Data | Lipoxygenase inhibitor; arachidonic acid metabolism interference; secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase |
| Comparator Or Baseline | Triclocarban (101-20-2): Enoyl-ACP reductase (FabI) inhibitor; Gram-positive antibacterial; no lipoxygenase annotation |
| Quantified Difference | Qualitative target divergence: distinct primary enzyme target class (oxidoreductase vs. lyase); no quantitative cross-target IC₅₀ data available in peer-reviewed literature for this specific regioisomer |
| Conditions | Database annotation from MeSH medical subject headings and pharmacological classification records |
Why This Matters
This is critical for target-based screening campaigns: a procurement decision based solely on molecular formula will deliver a compound with an entirely different primary pharmacology, invalidating screening results.
- [1] Medical University of Lublin / Wroclaw Medical University MeSH Concept Record for N-(3-chlorophenyl)-N'-(2,6-dichlorophenyl)urea. View Source
- [2] PubChem Compound Summary for CID 7547, Triclocarban. Pharmacological classification and mechanism of action as FabI inhibitor. National Center for Biotechnology Information. View Source
